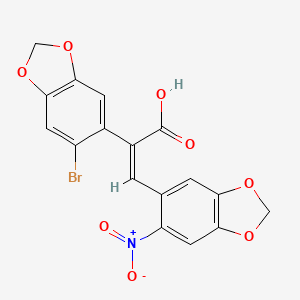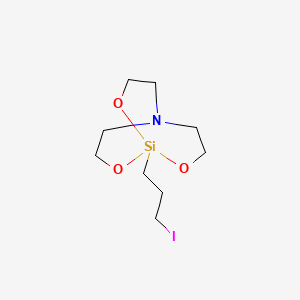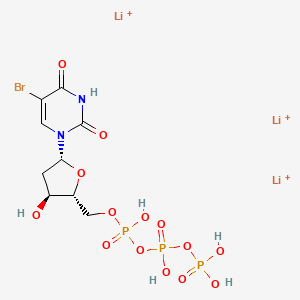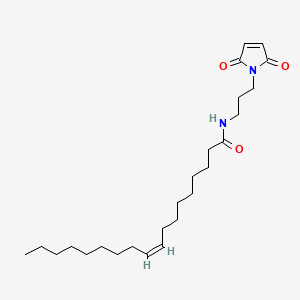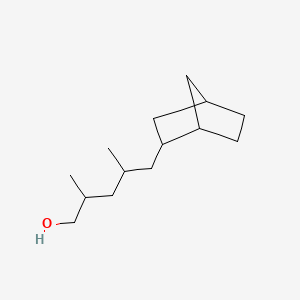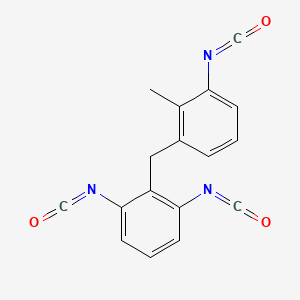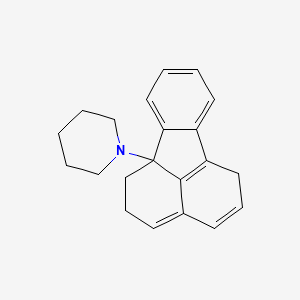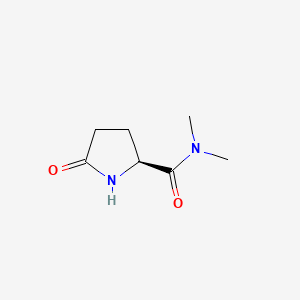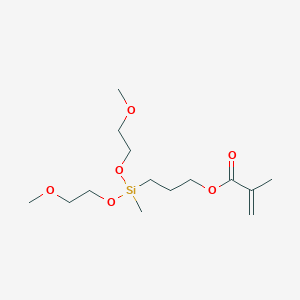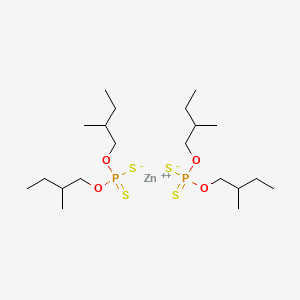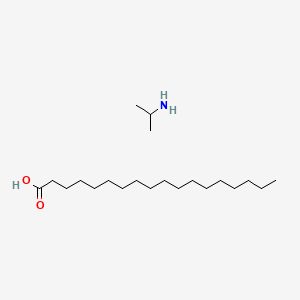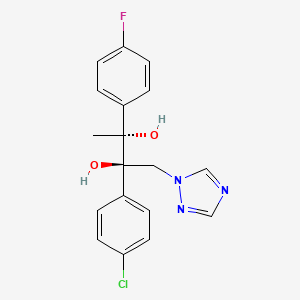
2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both chlorophenyl and fluorophenyl groups in the molecule suggests potential biological activity and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. The final step often involves the formation of the butanediol backbone under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule. The presence of the triazole ring and halogenated phenyl groups suggests possible interactions with biological targets, such as enzymes and receptors.
Medicine
Pharmaceutical research may explore this compound for its potential therapeutic properties. Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- involves interactions with specific molecular targets. The triazole ring may bind to enzymes or receptors, inhibiting their activity. The chlorophenyl and fluorophenyl groups can enhance the compound’s binding affinity and selectivity, leading to specific biological effects.
相似化合物的比较
Similar Compounds
- 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2S,3S)-
- 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-
- 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2S,3R)-
Uniqueness
The (2R,3R)- configuration of the compound provides specific stereochemical properties that can influence its biological activity and chemical reactivity. This unique configuration may result in different interactions with molecular targets compared to other stereoisomers.
属性
CAS 编号 |
107680-00-2 |
|---|---|
分子式 |
C18H17ClFN3O2 |
分子量 |
361.8 g/mol |
IUPAC 名称 |
(2R,3R)-2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C18H17ClFN3O2/c1-17(24,13-4-8-16(20)9-5-13)18(25,10-23-12-21-11-22-23)14-2-6-15(19)7-3-14/h2-9,11-12,24-25H,10H2,1H3/t17-,18+/m1/s1 |
InChI 键 |
ZSZFKFQQLNXTMB-MSOLQXFVSA-N |
手性 SMILES |
C[C@@](C1=CC=C(C=C1)F)([C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O |
规范 SMILES |
CC(C1=CC=C(C=C1)F)(C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



